methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O6S and its molecular weight is 332.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modifications
Biological and Nonbiological Modifications of Carbamates
Carbamates, including methylcarbamate insecticides, undergo various transformations such as hydrolysis, oxidation, dealkylation, and conjugation in biological systems. These processes lead to the formation of hydroxylated, dihydro-dihydroxy, and N-hydroxymethyl derivatives, among others, which are then conjugated, stored, or excreted. This study highlights the metabolic pathways of carbamates in animals, plants, and insects, providing insights into their environmental fate and potential applications in pest control and agriculture (Knaak, 1971).
Synthesis of α,β-Unsaturated N-Methoxy-N-Methylamides
Research on the synthesis of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide demonstrates its utility for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds. This process is significant for the development of novel compounds with potential applications in pharmaceuticals and agrochemicals (Beney, Boumendjel, & Mariotte, 1998).
Potential Biological Applications
Antimitotic Agents
The study of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate reveals significant findings regarding their biological activity. The hydroxylated metabolite of this compound, which can be methylated to give a methoxy derivative, shows promise as an antimitotic agent, indicating potential applications in cancer therapy (Temple & Rener, 1992).
Environmental and Analytical Chemistry Applications
Adsorption and Inhibition Effect on Copper Metal
The interaction of methyl carbamate with copper in acidic conditions has been studied, revealing its potential as a corrosion inhibitor. This research is crucial for understanding how carbamates can be used to protect metals from corrosion, thus extending their lifespan in industrial applications (John, Kuruvilla, & Joseph, 2013).
Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis
A new class of carbamate derivatives has been reported for their anticonvulsant properties, with specific compounds showing potent activity. This research highlights the potential of methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate derivatives in the development of new treatments for neurological disorders (Odi et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Based on its structural characteristics, it can be hypothesized that it may be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds in the environment .
Properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S/c1-13(17,9-20-2)8-14-22(18,19)11-6-4-10(5-7-11)15-12(16)21-3/h4-7,14,17H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGKNGQUDKPWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.